molecular formula C21H20N6O2 B10979077 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Katalognummer: B10979077
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: UYLGEJAPWXRYOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,2,4-triazole moiety via a carboxamide bridge. The pyrazole ring is substituted with a methyl group at position 1 and a phenyl group at position 3, while the triazole is functionalized with a 4-methoxybenzyl group.

Eigenschaften

Molekularformel

C21H20N6O2

Molekulargewicht

388.4 g/mol

IUPAC-Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H20N6O2/c1-27-18(13-17(26-27)15-6-4-3-5-7-15)20(28)23-21-22-19(24-25-21)12-14-8-10-16(29-2)11-9-14/h3-11,13H,12H2,1-2H3,(H2,22,23,24,25,28)

InChI-Schlüssel

UYLGEJAPWXRYOS-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of β-keto esters or diketones with hydrazine derivatives. A representative approach involves the following steps:

Formation of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a key intermediate. Its synthesis involves:

  • Reactant : Ethyl acetoacetate and phenylhydrazine in ethanol under reflux (24–48 hours) .

  • Mechanism : Hydrazine attacks the β-keto ester, followed by cyclization and dehydration .

  • Modification : Methylation at N1 using methyl iodide in DMF with K2CO3 (yield: 78–85%) .

Example Protocol :

  • Dissolve ethyl acetoacetate (10 mmol) in ethanol (20 mL).

  • Add phenylhydrazine (12 mmol) and reflux at 80°C for 24 hours.

  • Cool, concentrate, and purify via column chromatography (hexane/ethyl acetate, 3:1).

  • Methylate the product with CH3I (1.2 eq) and K2CO3 in DMF (60°C, 6 hours).

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed to a carboxylic acid using NaOH or LiOH:

  • Conditions : 2M NaOH in THF/H2O (1:1) at 60°C for 4 hours .

  • Yield : 90–95% .

Synthesis of the Triazole Moiety

The 1,2,4-triazole ring is formed via cyclization of thiosemicarbazides or through Huisgen cycloaddition.

Preparation of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine

A common route involves:

  • Reactants : 4-Methoxybenzyl isothiocyanate and hydrazine hydrate .

  • Mechanism : Thiosemicarbazide formation followed by cyclization in acidic conditions .

Example Protocol :

  • Mix 4-methoxybenzyl isothiocyanate (10 mmol) with hydrazine hydrate (12 mmol) in ethanol.

  • Reflux for 6 hours, then add HCl (conc.) and stir at room temperature overnight.

  • Neutralize with NaHCO3 and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water) to yield the triazole-5-amine (yield: 65–72%).

Coupling of Pyrazole and Triazole Moieties

The carboxamide linker is formed via activation of the pyrazole carboxylic acid and subsequent amidation.

Carboxylic Acid Activation

  • Activating Agents : Thionyl chloride (SOCl2) or oxalyl chloride to form the acyl chloride .

  • Conditions : Reflux in anhydrous DCM for 2–4 hours .

Amidation with Triazole Amine

  • Reactants : Pyrazole acyl chloride (1 eq) and triazole amine (1.2 eq) in DCM with Et3N .

  • Conditions : Stir at 0°C to room temperature for 12 hours .

  • Yield : 60–75% .

Example Protocol :

  • Add SOCl2 (2 eq) to pyrazole carboxylic acid (10 mmol) in DCM (20 mL).

  • Reflux for 3 hours, then evaporate excess SOCl2.

  • Dissolve the acyl chloride in DCM (10 mL) and add triazole amine (12 mmol) and Et3N (3 eq).

  • Stir overnight, wash with brine, and purify via silica gel chromatography (DCM/MeOH, 9:1).

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or DCM/MeOH .

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity assessment .

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):

    • Pyrazole protons: δ 6.85 (s, 1H, pyrazole-H4).

    • Triazole protons: δ 7.25 (d, J = 8.4 Hz, 2H, OCH2C6H4), 3.80 (s, 3H, OCH3) .

  • HRMS : [M+H]+ calculated for C22H22N6O2: 402.1801; found: 402.1798 .

Regioselectivity in Triazole Formation

  • Issue : Competing 1,2,3-triazole formation under Huisgen conditions .

  • Solution : Use of Cu(I) catalysts to favor 1,2,4-triazole regiochemistry .

Amidation Efficiency

  • Issue : Low yields due to steric hindrance from the 4-methoxybenzyl group .

  • Solution : Microwave-assisted coupling (100°C, 30 minutes) improves yields to 85% .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Key Reference
Pyrazole cyclizationEthyl acetoacetate, phenylhydrazine78–85
Triazole cyclization4-Methoxybenzyl isothiocyanate, HCl65–72
AmidationSOCl2, Et3N, DCM60–75
Microwave-assisted amidationDMF, 100°C, 30 min85

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzyl ring can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research indicates that derivatives of the triazole and pyrazole structures often show enhanced activity against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of various microorganisms, including resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has been investigated in several studies. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, a study highlighted that similar pyrazole derivatives exhibited cytotoxic effects against human colorectal cancer cells . Furthermore, the structural motifs present in this compound are known to interact with specific biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole and pyrazole rings can lead to variations in biological activity. For instance:

Modification Effect on Activity
Substituting different aryl groupsAlters binding affinity to target proteins
Changing functional groups at position 5Influences solubility and bioavailability

Research has shown that introducing electron-donating or withdrawing groups can enhance the compound's interaction with target enzymes or receptors .

Synthesis and Biological Evaluation

A notable case study involved synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) and tested for their antimicrobial and anticancer activities.

Results indicated that certain derivatives exhibited significant growth inhibition against multiple cancer cell lines, including those resistant to conventional therapies .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer pathways. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific targets .

Wirkmechanismus

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis with structurally related compounds highlights key similarities and differences (Table 1):

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Target (if reported) References
Target Compound Pyrazole-triazole carboxamide 4-Methoxybenzyl, 1-methyl, 3-phenyl - - - -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-pyrazole carboxamide 4-Cyano, 3-methyl, 5-chloro 133–135 68 Not reported
C08743791 Pyrimidine-triazole amine 4,6-Dimethylpyrimidine, 5-phenylpyrazole - - Cdc34 acidic loop (computational)
N-[4-(3-{N′-[5-Chloro-2-oxoindol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide (11i) Triazole-indolinone acetamide 5-Chloroindolinone, 4-chlorophenyl >300 - VEGFR-2
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Pyrazole carboxylate ester 4-Methoxybenzyl, p-tolyl - - -

Key Observations:

  • Substituent Impact on Physicochemical Properties: The 4-methoxybenzyl group in the target compound and ’s ester derivative enhances lipophilicity compared to chloro or cyano substituents in and . This may improve membrane permeability but reduce aqueous solubility .
  • Thermal Stability: Indolinone-triazole hybrids (e.g., 11i) exhibit exceptionally high melting points (>300°C), likely due to extended conjugation and hydrogen-bonding networks, whereas pyrazole-triazole carboxamides (e.g., 3a) melt at lower temperatures (133–135°C) .
  • Synthetic Yields : Carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling () show moderate yields (62–71%), comparable to other methods (e.g., acetic acid-mediated cyclization in ) .

Spectroscopic and Analytical Data

  • NMR Profiles : The target compound’s 1H-NMR would likely show signals for the 4-methoxybenzyl (δ ~3.8 ppm for OCH3) and phenyl protons (δ ~7.2–7.6 ppm), similar to compounds in and .
  • Mass Spectrometry : Expected [M+H]+ ions for the target compound (C22H21N6O2) would align with derivatives in (e.g., 3a: m/z 403.1) .

Biologische Aktivität

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS Number: 1630826-75-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, which includes triazole and pyrazole moieties, suggests diverse pharmacological applications, particularly in anti-cancer and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O2C_{20}H_{21}N_{7}O_{2}, with a molecular weight of approximately 391.4 g/mol. The compound features a methoxybenzyl group that enhances its biological activity by potentially facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC20H21N7O2
Molecular Weight391.4 g/mol
CAS Number1630826-75-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The triazole and pyrazole rings can modulate the activity of various targets, leading to alterations in cellular functions such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited IC50 values ranging from 0.39 µM to 0.46 µM.
  • A549 (Lung Cancer) : Notable for inducing apoptosis with IC50 values around 0.28 µM.

These findings suggest that the triazole and pyrazole functionalities contribute to the inhibition of cancer cell growth through mechanisms such as enzyme inhibition and receptor modulation .

Anti-inflammatory Activity

Compounds containing pyrazole structures have been reported to possess anti-inflammatory properties. The presence of the methoxy group in this compound may enhance its ability to inhibit inflammatory mediators and pathways, making it a candidate for further exploration in inflammatory disease models .

Case Studies

A series of studies have been conducted to evaluate the biological efficacy of related compounds:

  • Study on Pyrazole Derivatives : A research article indicated that various pyrazole derivatives exhibited promising anticancer activity against multiple cell lines, with IC50 values significantly lower than standard chemotherapeutics .
  • Synthesis and Screening : Another study synthesized several derivatives based on the triazole framework and screened them for anticancer activity, demonstrating that modifications at specific positions could enhance potency against cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole and triazole cores. Key steps include:

  • Condensation reactions to assemble the pyrazole ring, often using substituted hydrazines and β-keto esters under reflux conditions .
  • Cyclization of the triazole moiety via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization to achieve >95% purity .
  • Critical parameters : Temperature control (±2°C), pH adjustment (e.g., using NaHCO₃ for neutralization), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and confirming regioselectivity in heterocycle formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns for halogenated derivatives .
  • X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions for XRD studies of this compound?

  • Solvent selection : Use mixed-solvent systems (e.g., DCM/hexane or EtOH/H₂O) to slow crystal growth and improve diffraction quality .
  • Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal lattice integrity .
  • Software tools : Refinement with SHELXL (for small molecules) to handle twinning or disorder, leveraging iterative cycles of least-squares minimization and electron density analysis .

Q. What computational strategies are effective for studying target interactions (e.g., enzyme inhibition)?

  • Molecular docking : Use AutoDock Vina or Glide to predict binding modes of the pyrazole-triazole scaffold to active sites (e.g., factor Xa in anticoagulant studies) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories, focusing on key residues (e.g., Ser195 in trypsin-like proteases) .
  • Free-energy calculations : MM-GBSA/PBSA to quantify binding affinities and validate SAR trends observed in vitro .

Q. How should discrepancies in biological activity data be resolved across assay platforms?

  • Assay validation : Cross-check IC₅₀ values using orthogonal methods (e.g., fluorogenic vs. chromogenic substrates for enzyme inhibition) .
  • Buffer conditions : Control ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.8) to account for protonation state changes in the triazole moiety .
  • Statistical rigor : Perform triplicate repeats with blinded controls and apply ANOVA to identify outlier datasets .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate trapping : Use quenching agents (e.g., NH₄Cl for Grignard reactions) to stabilize reactive intermediates .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps like amide bond formation, improving throughput .

Data Contradiction Analysis

Q. How to address conflicting SAR data when modifying the 4-methoxybenzyl group?

  • Electron-withdrawing vs. donating effects : Replace the methoxy group with NO₂ or NH₂ to assess electronic contributions to binding. For example, a 4-NO₂ substituent may enhance π-stacking but reduce solubility, requiring logP adjustments .
  • Steric mapping : Use X-ray co-crystal structures or docking poses to identify clashes with hydrophobic pockets (e.g., in kinase targets) .

Q. Why do crystallographic data sometimes conflict with NMR-based conformational analyses?

  • Solution vs. solid-state dynamics : NMR captures time-averaged conformations, while XRD shows static snapshots. Use variable-temperature NMR to probe flexible regions (e.g., rotation of the phenyl group) .
  • H-bonding networks : Solvent-mediated H-bonds in XRD may stabilize conformations absent in DMSO-d₆ solutions .

Methodological Best Practices

  • Collaboration : Partner with crystallographers for XRD refinement and computational chemists for MD simulations to bridge experimental and theoretical data .
  • Data transparency : Archive raw NMR, MS, and XRD datasets in public repositories (e.g., Cambridge Structural Database) for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.